5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile
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Overview
Description
5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H11N3O It is a derivative of pyridine, characterized by the presence of an acetyl group at the 5-position, a methyl group at the 6-position, a methylamino group at the 2-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with heating, depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 5-Acetyl-2-amino-4-(3-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
Uniqueness
5-Acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-acetyl-6-methyl-2-(methylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8(5-11)10(12-3)13-6/h4H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYVQFKBKDSBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NC)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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